molecular formula C14H17NO4 B1283803 2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide CAS No. 915923-40-9

2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B1283803
CAS RN: 915923-40-9
M. Wt: 263.29 g/mol
InChI Key: HABFXQKGBYGWBX-UHFFFAOYSA-N
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Description

The compound 2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a derivative of 2-(2-formylphenoxy)acetamide, which has been synthesized and characterized through various spectroscopic techniques. The parent compound crystallizes in the monoclinic crystal system and has been studied for its potential antiviral activity against SARS-CoV-2 .

Synthesis Analysis

The synthesis of 2-(2-formylphenoxy)acetamide, which is closely related to the compound of interest, involves the slow evaporation solution growth technique. This method allows for the formation of high-purity crystals suitable for X-ray diffraction analysis . Although the synthesis of the specific tetrahydrofuran derivative is not detailed in the provided papers, similar compounds have been synthesized from related phenolic precursors, suggesting that a modified procedure could be applied to synthesize the compound .

Molecular Structure Analysis

X-ray diffraction analysis has confirmed the crystal structure of 2-(2-formylphenoxy)acetamide, which is likely similar to the tetrahydrofuran derivative due to the shared formylphenoxy moiety. The compound exhibits a monoclinic crystal system with a centrosymmetric space group P21/n . The molecular structure of related compounds has been determined by X-ray crystallography, providing insights into the potential geometry and conformation of the tetrahydrofuran derivative .

Chemical Reactions Analysis

While the specific chemical reactions involving 2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide are not described, the reactivity of the formyl group in the parent compound suggests potential for further functionalization. The formyl group could undergo nucleophilic addition reactions, potentially leading to the synthesis of the tetrahydrofuran derivative . Additionally, the presence of the acetamide group in related compounds indicates a potential for hydrogen bonding and complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-formylphenoxy)acetamide have been investigated using DFT calculations, which provide insights into the stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential (MEP) of the compound. These properties are crucial for understanding the reactivity and interaction of the compound with biological targets, such as viral proteins . The related compounds have been characterized by spectroscopic methods, including NMR and IR, which could be applied to the tetrahydrofuran derivative to determine its physical and chemical properties .

Scientific Research Applications

Synthesis in Pharmaceutical Applications

2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide and its derivatives are utilized in various pharmaceutical syntheses. For example, it's used in chemoselective acetylation of 2-aminophenol, an intermediate in antimalarial drug synthesis (Magadum & Yadav, 2018). Also, its derivatives have been explored as potential insecticidal agents against the cotton leafworm (Rashid et al., 2021).

Gastroprotective and Anti-secretory Properties

Another application involves its derivatives in synthesizing histamine H2 receptor antagonists with gastroprotective and gastric anti-secretory activities. These compounds have been specifically tailored for improved efficacy and safety (Hirakawa et al., 1998).

Applications in Optical Properties and Detection

The compound's derivatives have been studied for their crystal structures, optical properties, and applications as indicators. Research into orcinolic derivatives, for example, has shown their utility in detecting OH− ions through changes in optical absorption bands (Wannalerse et al., 2022).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Derivatives of 2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide have been developed as potential anticancer, anti-inflammatory, and analgesic agents. Certain compounds with halogens on the aromatic ring exhibit significant activities in these areas (Rani et al., 2014).

properties

IUPAC Name

2-(2-formylphenoxy)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-9-11-4-1-2-6-13(11)19-10-14(17)15-8-12-5-3-7-18-12/h1-2,4,6,9,12H,3,5,7-8,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABFXQKGBYGWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588128
Record name 2-(2-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide

CAS RN

915923-40-9
Record name 2-(2-Formylphenoxy)-N-[(tetrahydro-2-furanyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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